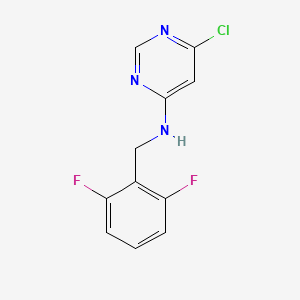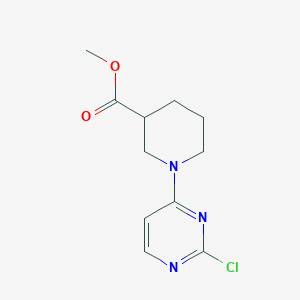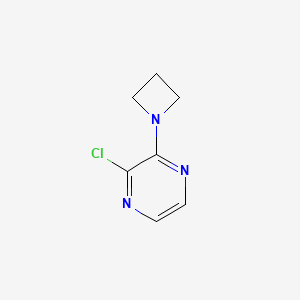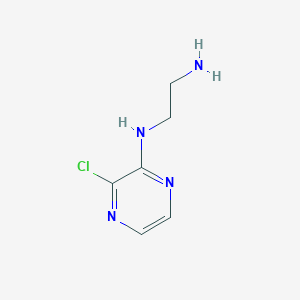
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 6-FBAP) is a small molecule of interest in scientific research due to its potential applications in drug design and development. 6-FBAP has been studied for its ability to inhibit the activity of certain enzymes and proteins, as well as its potential to modulate the activity of certain signaling pathways. This review provides an overview of 6-FBAP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Herbicidal Activities
Studies have synthesized compounds with pyrimidine-2,4(1H,3H)-dione structures, showing that some exhibit significant herbicidal activities against certain plant species. For example, a compound with a trifluoromethyl group displayed herbicidal effectiveness, highlighting the potential agricultural applications of such chemicals (Yang Huazheng, 2013).
Synthesis Methodologies
Research into the facile construction of pyrimido[4,5-d]pyrimidones demonstrates the chemical versatility and potential for creating various derivatives for further study. This includes exploring reactions with primary aromatic or heterocyclic amines, showcasing the synthetic utility of pyrimidine-2,4(1H,3H)-dione structures in generating complex heterocycles (W. Hamama et al., 2012).
Antimicrobial Evaluation
The antimicrobial properties of pyrimidine derivatives have been a point of interest, with some compounds showing moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis. This suggests potential for the development of new antimicrobial agents based on pyrimidine-2,4(1H,3H)-dione structures (S. Vlasov et al., 2022).
Optical and Nonlinear Optical Properties
Compounds based on pyrimidine-2,4(1H,3H)-dione have been studied for their optical and nonlinear optical properties, indicating their potential application in material science for the development of new optical devices. This research underscores the importance of understanding the electronic and structural characteristics of these compounds (B. Mohan et al., 2020).
Propiedades
IUPAC Name |
6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJDXVVQJABEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)

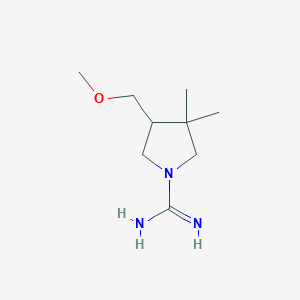
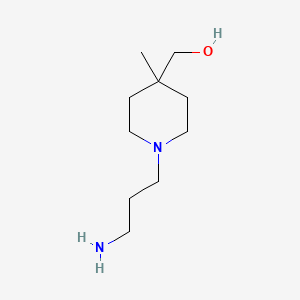
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)



